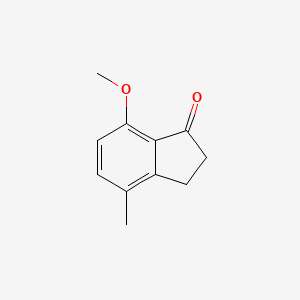

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

7-methoxy-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-6-10(13-2)11-8(7)4-5-9(11)12/h3,6H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPSMYFPKZFKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543336 | |

| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67901-83-1 | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-7-methoxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67901-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted indanone, a class of compounds recognized for their versatile chemical scaffold and significant biological activities. The indanone core, consisting of a fused benzene and cyclopentanone ring system, serves as a privileged structure in medicinal chemistry. Modifications to this core, such as the addition of methoxy and methyl groups, can significantly influence the molecule's physicochemical properties and biological efficacy. Substituted indanones have garnered attention for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and analytical methodologies for this compound.

Note on Nomenclature: Based on available chemical database information, "this compound" and "4-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one" are considered synonymous, referring to the same chemical entity with CAS Number 103988-25-6.[5] This document will use the user-requested nomenclature.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. Data is derived from computational predictions and information available for its isomeric equivalent, 4-Methoxy-7-methyl-1-indanone.[5]

| Property | Value | Reference |

| IUPAC Name | 7-methoxy-4-methyl-2,3-dihydroinden-1-one | [5] |

| Synonyms | 4-Methoxy-7-methyl-1-indanone | [5] |

| CAS Number | 103988-25-6 | [5] |

| Molecular Formula | C₁₁H₁₂O₂ | [5] |

| Molecular Weight | 176.21 g/mol | [5] |

| Exact Mass | 176.083729621 Da | [5] |

| Appearance | Colorless crystals (predicted) | [6] |

| Melting Point | 84°C | [6] |

| Topological Polar Surface Area | 26.3 Ų | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Aromatic protons (2H) as doublets or multiplets in the δ 6.5-7.5 ppm range. - A singlet for the methoxy group (3H) around δ 3.8-4.0 ppm. - A singlet for the methyl group (3H) around δ 2.2-2.5 ppm. - Two methylene groups (4H) of the cyclopentanone ring appearing as triplets or multiplets in the δ 2.5-3.5 ppm range. |

| ¹³C NMR | - A carbonyl carbon (C=O) signal around δ 195-205 ppm. - Aromatic carbons in the δ 110-160 ppm range. - A methoxy carbon signal around δ 55-60 ppm. - A methyl carbon signal around δ 15-25 ppm. - Methylene carbons of the cyclopentanone ring in the δ 25-40 ppm range. |

| IR Spectroscopy | - A strong C=O stretching vibration for the ketone at approximately 1680-1710 cm⁻¹. - C-O stretching for the methoxy group in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. - Aromatic C-H stretching vibrations just above 3000 cm⁻¹. - Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 176. - Fragmentation patterns may include the loss of a methyl group (-15), a methoxy group (-31), or a carbonyl group (-28). The NIST Mass Spectrometry Data Center reports a base peak at m/z 100 and a molecular ion peak at m/z 176 for 4-methoxy-7-methyl-1-indanone.[5] |

Experimental Protocols

A plausible synthetic route for this compound is adapted from the synthesis of 4-hydroxy-7-methyl-1-indanone and its subsequent methylation.[6] The synthesis involves a multi-step process starting from 6-methylcoumarin.

Synthesis of 3-(2'-hydroxy-5'-methylphenyl)propanoic acid

-

Hydrogenation of 6-methylcoumarin: 6-methylcoumarin is subjected to catalytic hydrogenation to reduce the double bond in the pyrone ring, yielding 3,4-dihydro-6-methylcoumarin.

-

Lactone Ring Opening: The resulting dihydrocoumarin is treated with a base (e.g., NaOH) to hydrolyze the lactone and form the sodium salt of 3-(2'-hydroxy-5'-methylphenyl)propanoic acid. Subsequent acidification yields the free acid.

Synthesis of 7-Hydroxy-4-methyl-1-indanone

-

Cyclization: The 3-(2'-hydroxy-5'-methylphenyl)propanoic acid is cyclized using a dehydrating agent such as polyphosphoric acid (PPA). The mixture is heated to promote intramolecular Friedel-Crafts acylation, leading to the formation of 7-hydroxy-4-methyl-1-indanone.

Synthesis of 7-Methoxy-4-methyl-1-indanone

-

Methylation: 7-hydroxy-4-methyl-1-indanone is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate and a solvent like acetone or DMF. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Purification: After the reaction, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of 7-Methoxy-4-methyl-1-indanone.

Potential Biological Signaling Pathways

While specific biological data for this compound is limited, the broader class of substituted indanones has been shown to interact with several key biological pathways, suggesting potential areas of investigation for this compound.

-

Anti-inflammatory Activity: Substituted indanones may exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2).

-

Neuroprotective Activity: The indanone scaffold is a key component of acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease.[3][4] Therefore, this compound could potentially exhibit neuroprotective effects through the inhibition of AChE.

-

Anticancer Activity: Some indanone derivatives have demonstrated anticancer properties, potentially through the inhibition of tubulin polymerization or other mechanisms leading to cytotoxicity in cancer cell lines.[1]

The following diagram illustrates a generalized workflow for investigating the biological activity of a substituted indanone like this compound.

Caption: Generalized drug discovery workflow for indanones.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Methoxy-7-methyl-1-indanone | C11H12O2 | CID 600490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

7-Methoxy-4-methyl-1-indanone: A Technical Overview of its Physicochemical Properties and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties, spectral characteristics, and synthetic approaches for 7-Methoxy-4-methyl-1-indanone. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles information from closely related analogs to offer valuable insights for researchers in drug discovery and chemical synthesis.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | Computed |

| Molecular Weight | 176.21 g/mol | [1] |

| Melting Point | Estimated range: 80-105 °C | Based on isomers |

| Analog: 4-Methoxy-7-methyl-1-indanone | 84 °C | [2] |

| Analog: 7-Methoxy-1-indanone | 99-102 °C | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Appearance | Likely a solid at room temperature | Based on isomers |

Spectral Data Analysis

Detailed experimental spectra for 7-Methoxy-4-methyl-1-indanone are not currently published. The expected spectral features can be inferred from the general characteristics of indanones and related methoxy-methyl substituted analogs.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8-4.0 ppm), the methyl group (a singlet around 2.2-2.5 ppm), and the two methylene groups of the five-membered ring (triplets or multiplets in the 2.5-3.5 ppm region).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically >200 ppm), aromatic carbons, the methoxy carbon (around 55-60 ppm), the methyl carbon, and the two aliphatic carbons of the indanone ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1690-1710 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-O stretching for the methoxy group, will also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 176.21. Fragmentation patterns would likely involve the loss of CO, CH₃, and OCH₃ groups.

Synthesis and Experimental Protocols

The synthesis of 7-Methoxy-4-methyl-1-indanone can be approached through established methods for indanone ring formation, most notably the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[3][4]

General Synthetic Workflow

Caption: A generalized synthetic workflow for 7-Methoxy-4-methyl-1-indanone.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation (General)

-

Preparation of the Precursor: The corresponding 3-(2-methoxy-5-methylphenyl)propanoic acid would be required. This can be synthesized from 2-methoxy-5-methylbenzaldehyde through a series of reactions, such as a Knoevenagel or Perkin condensation followed by reduction.

-

Cyclization: The 3-arylpropanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated.[5] The reaction mixture is then quenched, typically with ice water, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by standard techniques such as recrystallization or column chromatography to yield the desired 7-Methoxy-4-methyl-1-indanone.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for 7-Methoxy-4-methyl-1-indanone, the indanone scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3][6][7] Indanone derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][6][8] For instance, certain substituted indanones are known to act as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).[8]

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of an enzyme in a pro-inflammatory pathway.

References

- 1. 4-Methoxy-7-methyl-1-indanone | C11H12O2 | CID 600490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one

A comprehensive overview of the synthesis, properties, and potential biological significance of a notable indanone derivative for researchers in drug discovery and development.

Introduction

This technical guide provides a detailed exploration of 4-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest to the scientific community. It is important to note that the requested compound, 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, is not readily found in chemical databases with a dedicated CAS number. However, its positional isomer, 4-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one, is well-documented. This guide will focus on the latter, providing available data on its chemical properties, synthesis, and biological context.

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 1-indanone have shown a wide array of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[2][3]

Chemical and Physical Properties

4-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one is a solid at room temperature with a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[4] While extensive experimental data for this specific isomer is not widely published, its properties can be inferred from closely related analogs and computational models.

| Property | Value | Source |

| CAS Number | 103988-25-6 | PubChem |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem[4] |

| Molecular Weight | 176.21 g/mol | PubChem[4] |

| IUPAC Name | 4-methoxy-7-methyl-2,3-dihydroinden-1-one | PubChem[4] |

| Melting Point | 84 °C (for colorless crystals) | ResearchGate[5] |

Synthesis and Experimental Protocols

The synthesis of 4-Methoxy-7-methyl-1-indanone can be achieved through several synthetic routes. One notable method involves the methylation of 4-hydroxy-7-methyl-1-indanone.[5] A general and widely used method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.

Synthesis of 4-Methoxy-7-methyl-1-indanone from 3-(2'-methoxy-5'-methylphenyl)propanoic acid[5]

This synthesis involves the cyclization of 3-(2'-methoxy-5'-methylphenyl)propanoic acid using a dehydrating agent such as polyphosphoric acid (PPA).

Experimental Protocol:

-

Preparation of the Reaction Mixture: A mixture of polyphosphoric acid (a mixture of 6.0 g of P₂O₅ and 6.0 mL of orthophosphoric acid) is prepared and stirred under anhydrous conditions in an oil bath at 90-95 °C for approximately 1 hour.

-

Addition of Starting Material: The reaction mixture is cooled to 70 °C, and 3-(2'-methoxy-5'-methylphenyl)propanoic acid (1.62 g, 8.35 mmol) is added dropwise with continuous stirring.

-

Reaction: The mixture is stirred at 90-95 °C for an additional hour.

-

Work-up: After cooling, the reaction mixture is poured over crushed ice. The resulting precipitate, a cream-colored solid, is collected by filtration.

-

Purification: The crude product is washed with a saturated sodium bicarbonate solution and then with water. Purification by recrystallization from petroleum ether yields colorless crystals of 4-Methoxy-7-methyl-1-indanone.

Yield: 1.25 g (85%)

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted 1-indanones via an intramolecular Friedel-Crafts acylation.

Biological Activity and Signaling Pathways

While specific signaling pathways involving 4-Methoxy-7-methyl-1-indanone have not been elucidated in detail, the parent compound, 4-hydroxy-7-methyl-1-indanone, has been isolated from the cyanobacterium Nostoc commune and has demonstrated antibacterial activity.[5] The inherent antibacterial properties of the 4-hydroxy (or methoxy)-7-methyl-1-indanone moiety make it an interesting scaffold for the development of new antibacterial agents.[5]

The broader class of indanone derivatives has been investigated for a variety of biological activities. For instance, some indanone derivatives have been shown to act as inhibitors of tubulin polymerization, inducing a G2/M phase cell cycle arrest and apoptosis in cancer cells.[6]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by an indanone derivative with anticancer properties, based on known mechanisms of similar compounds.

Conclusion

4-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one, and its hydroxy analog, represent a class of indanone derivatives with demonstrated and potential biological activities. The synthetic accessibility of the indanone core allows for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents. Further research into the specific mechanisms of action and biological targets of this and related compounds is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in the chemistry and biology of substituted indanones.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methoxy-7-methyl-1-indanone | C11H12O2 | CID 600490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. staff.cimap.res.in [staff.cimap.res.in]

The Biological Versatility of 7-Methoxy-4-methyl-1-indanone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1] This technical guide focuses on the biological activities of derivatives based on the 7-methoxy-4-methyl-1-indanone core. While specific research on this exact scaffold is emerging, this document consolidates data from closely related indanone analogs to provide a comprehensive overview of potential therapeutic applications and the methodologies to evaluate them. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging the therapeutic potential of this chemical class.

Neuroprotective Activities

Derivatives of the 1-indanone scaffold have shown significant promise in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3] The primary mechanisms of action investigated are the inhibition of key enzymes involved in neurotransmitter degradation, namely monoamine oxidases (MAO) and cholinesterases (ChE), as well as modulation of adenosine receptors.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease. Several 1-indanone derivatives have been identified as potent and selective MAO-B inhibitors.[4]

Quantitative Data: MAO Inhibition by Indanone Derivatives

| Compound Class | Derivative Substitution | Target | IC50 (µM) | Reference |

| 2-Benzylidene-1-indanones | 5-hydroxy on A-ring, various on B-ring | MAO-B | < 2.74 (12 compounds < 0.1) | [5] |

| 2-Benzylidene-1-indanones | 5g | MAO-A | 0.131 | [5] |

| 2-Heteroarylidene-1-indanones | Methoxy on A-ring | MAO-B | 0.0044 - 1.53 | [6] |

| 2-Heteroarylidene-1-indanones | Various | MAO-A | As low as 0.061 | [6] |

| C6-Substituted 1-indanones | Various | MAO-B | 0.001 - 0.030 | [4] |

| Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid | A1 | MAO-B | 3.25 ± 0.20 | [7] |

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol describes a representative method for determining the in vitro inhibitory activity of test compounds against human monoamine oxidase A and B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Spectrofluorometer

Procedure:

-

Prepare serial dilutions of the test compounds in potassium phosphate buffer.

-

In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

-

Add the test compound dilutions to the respective wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, or the product of a coupled reaction for MAO-B) using a spectrofluorometer.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Logical Relationship: Multi-Target Drug Design for Neurodegeneration

The multifaceted nature of neurodegenerative diseases has led to the development of multi-target-directed ligands (MTDLs). Indanone derivatives are well-suited for this approach, with functionalities that can be tailored to interact with multiple targets.

Caption: Multi-target strategy for indanone derivatives in neurodegenerative diseases.

Cholinesterase (AChE and BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. Some indanone derivatives have been shown to be potent inhibitors of both AChE and butyrylcholinesterase (BChE).[8]

Quantitative Data: Cholinesterase Inhibition by Indanone Derivatives

| Compound Class | Derivative Substitution | Target | IC50 (µM) | Reference |

| Indanone-carbamate hybrid | 7h | AChE | 1.2 | [9] |

| Indanone-carbamate hybrid | 7h | BChE | 0.3 | [9] |

| Indanone-piperidine hybrid | 6a (two-carbon spacer) | AChE | 0.0018 | [10] |

| Indanone-aminopropoxy benzylidene | 5c (meta-substituted) | AChE | 0.12 | [8] |

| Indanone-aminopropoxy benzylidene | 7b (para-substituted) | BChE | 0.04 | [8] |

| Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid | A1 | AChE | 0.054 ± 0.004 | [7] |

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This protocol outlines the widely used spectrophotometric method for measuring cholinesterase activity and inhibition.

Materials:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

AChE or BChE enzyme source (e.g., from electric eel or human serum)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the enzyme (AChE or BChE) to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Adenosine Receptor (AR) Antagonism

Adenosine receptors, particularly the A1 and A2A subtypes, are implicated in the pathophysiology of neurological disorders.[11] Methoxy-substituted 2-benzylidene-1-indanone derivatives have been explored as antagonists for these receptors.[12]

Quantitative Data: Adenosine Receptor Affinity of Methoxy-Substituted 2-Benzylidene-1-indanone Derivatives

| Compound | Ring A Substitution | Ring B Substitution | A1 Ki (nM, rat) | A2A Ki (nM, rat) | Reference |

| 2c | 4-OCH3 | 3'-OH | 41 | 97 | [12] |

| 2e | 4-OCH3 | 3',4'-diOH | 42 | 78 | [12] |

Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors

This protocol describes a method to determine the binding affinity of test compounds to adenosine receptors.

Materials:

-

Cell membranes expressing the target adenosine receptor (A1 or A2A)

-

Radioligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A)

-

Binding buffer (e.g., Tris-HCl with MgCl2)

-

Non-specific binding agent (e.g., NECA)

-

Test compounds dissolved in DMSO

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

In reaction tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a non-specific agent (for non-specific binding).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for the test compound using the Cheng-Prusoff equation.

Anticancer Activities

Indanone derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and cytotoxicity against various cancer cell lines.[13][14]

Quantitative Data: Anticancer Activity of Indanone Derivatives

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Gallic acid-based indanone | 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | MCF-7 | 2.2 | [13] |

| 2-Benzyl indanones | Compound 2 | Various human cancer cell lines | 1 - 3 | [14] |

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow: Anticancer Drug Screening

The process of screening compounds for anticancer activity involves a series of in vitro and in vivo experiments.

Caption: A general workflow for the screening of anticancer compounds.

Anti-inflammatory Activities

Indanone derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[15]

Quantitative Data: Anti-inflammatory Activity of Indanone Derivatives

| Compound Class | Derivative | Assay | Result | Reference |

| 2-Benzylidene-1-indanone | 4d | LPS-induced TNF-α expression | 83.73% inhibition | [15] |

| 2-Benzylidene-1-indanone | 4d | LPS-induced IL-6 expression | 69.28% inhibition | [15] |

| Arylidene indanone | IPX-18 | TNF-α release (Human Whole Blood) | IC50 = 298.8 nM | [16] |

| Arylidene indanone | IPX-18 | IFN-γ inhibition (Human Whole Blood) | IC50 = 217.6 nM | [16] |

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

This protocol describes a method to quantify the effect of test compounds on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test compounds dissolved in DMSO

-

ELISA kits for mouse TNF-α and IL-6

-

24-well cell culture plates

Procedure:

-

Seed macrophage cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

-

Determine the IC50 values if applicable.

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. Some indanone derivatives may exert their effects through this pathway.

Caption: Simplified NF-κB signaling pathway in inflammation.

The 1-indanone scaffold is a versatile platform for the development of novel therapeutics. While direct biological data for 7-methoxy-4-methyl-1-indanone derivatives is limited in the current literature, the extensive research on structurally related analogs strongly suggests a high potential for significant biological activity. The data and protocols presented in this guide offer a solid foundation for initiating research programs aimed at exploring the therapeutic utility of this specific class of compounds. Further investigation is warranted to synthesize and evaluate a library of 7-methoxy-4-methyl-1-indanone derivatives to fully elucidate their pharmacological profile and identify promising lead candidates for various disease indications.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. staff.cimap.res.in [staff.cimap.res.in]

- 14. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]

- 15. scienceopen.com [scienceopen.com]

- 16. [PDF] Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling | Semantic Scholar [semanticscholar.org]

Unraveling the Intricate Mechanisms of Substituted Indenones: A Technical Guide for Drug Discovery

For Immediate Release

In the dynamic landscape of drug discovery and development, the indenone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide offers an in-depth exploration of the multifaceted mechanisms of action of substituted indenones, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate their therapeutic potential. This document synthesizes current scientific findings, presenting detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate a deeper understanding of this promising class of compounds.

Core Mechanisms of Action: A Multi-Targeted Approach

Substituted indenones exert their biological effects through a variety of mechanisms, positioning them as compelling candidates for therapeutic intervention in oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions. The core mechanisms elucidated to date include potent anticancer, neuroprotective, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Disrupting Cellular Proliferation and Survival

A significant body of research highlights the potent anti-proliferative and pro-apoptotic effects of substituted indenones in various cancer cell lines. A key mechanism involves the inhibition of tubulin polymerization , leading to a disruption of the microtubule network, which is crucial for cell division.[1][2][3][4] This disruption ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis .[5]

The apoptotic cascade initiated by indenone derivatives appears to follow the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria. Furthermore, studies have demonstrated that certain indenone derivatives can modulate key signaling pathways that govern cell survival and apoptosis. This includes the downregulation of the anti-apoptotic protein Bcl-2 and the inhibition of the pro-inflammatory and pro-survival transcription factor NF-κB .[6]

Another promising avenue of anticancer activity is the inhibition of the DNA repair enzyme AlkB homolog 3 (AlkBH3) .[7] By targeting this enzyme, indenone derivatives can sensitize cancer cells to DNA-damaging agents, offering a potential combination therapy strategy. Additionally, computational studies suggest that some indenone derivatives may act as modulators of the E3 ubiquitin ligase component cereblon (CRBN) , a target of significant interest in cancer therapy.[8]

Table 1: Anticancer Activity of Substituted Indenones

| Compound/Derivative Class | Target/Assay | Cell Line(s) | IC50/EC50 | Reference(s) |

| Indole-based derivative (5m) | Tubulin Polymerization | - | 0.37 ± 0.07 µM | [1] |

| Indolin-2-one derivative (4b) | Tubulin Polymerization | - | 1.66 µM | [2] |

| 2-Anilinopyridyl linked oxindole (7f) | Tubulin Polymerization | - | 2.04 µM | [3] |

| 1,3,4-Oxadiazole derivative (I) | Proliferation | HeLa | 0.05 µM | [4] |

| 1,3,4-Oxadiazole derivative (I) | Proliferation | MCF-7 | 1.7 µM | [4] |

| Arylidene Indanone (IPX-18) | TNF-α release (HWB) | - | 298.8 nM | [6] |

| Arylidene Indanone (IPX-18) | TNF-α release (PBMCs) | - | 96.29 nM | [6] |

| Indanone derivative | AlkB Inhibition | - | 19.37 µM | [9] |

| Gallic acid based indanone (1) | Apoptosis (Sub-G0) | MCF-7 | 58% at 100 µg/ml | [5] |

Signaling Pathway: Anticancer Mechanism of Substituted Indenones

Caption: Anticancer signaling pathways modulated by substituted indenones.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Substituted indenones have demonstrated significant potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are attributed to the inhibition of key enzymes involved in the progression of these disorders.

Several indenone derivatives have been identified as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B) , enzymes responsible for the degradation of neurotransmitters such as dopamine and serotonin.[10][11][12][13][14] Inhibition of MAO-B, in particular, is a validated therapeutic strategy for Parkinson's disease.

Furthermore, certain indenone derivatives exhibit strong inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes that break down the neurotransmitter acetylcholine.[15][16][17][18][19] Maintaining adequate levels of acetylcholine is a cornerstone of current Alzheimer's disease therapy.

Beyond enzyme inhibition, some substituted indenones have been shown to inhibit the self-aggregation of amyloid-beta (Aβ) peptides , a key pathological hallmark of Alzheimer's disease.[20][21][22]

Table 2: Neuroprotective Activity of Substituted Indenones

| Compound/Derivative Class | Target | IC50/EC50 | Reference(s) |

| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 µM | |

| 2-Heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 µM | [12] |

| 2-Heteroarylidene-1-indanones | MAO-A | as low as 0.061 µM | [12] |

| Benzofuran/benzothiophene hybrids | MAO-B | 0.042 ± 0.002 µM | [14] |

| Donepezil (E2020) | AChE | 5.7 nM | [15] |

| Benzylidene-indenone (9) | hBChE | 7.06 ± 0.62 µM | [16] |

| Isoindoline-1,3-dione hybrids (7a, 7f) | AChE | 2.1 µM | [17] |

| 2,3-Dihydro-1H-cyclopenta[b]quinoline (6h) | AChE | 3.65 nM | |

| Triazine derivatives (3B7, 3G7) | Aβ42 Aggregation | ~25 - 50 µM | [20] |

| Hexadecyl-N-methylpiperidinium bromide | Aβ Aggregation | 10 µM | [22] |

Logical Relationship: Neuroprotective Mechanisms

Caption: Inhibition of key targets in neurodegenerative diseases by indenones.

Antimicrobial and Anti-inflammatory Activities

The therapeutic utility of substituted indenones extends to the treatment of infectious and inflammatory diseases. Several derivatives have demonstrated promising antibacterial activity , with reported Minimum Inhibitory Concentration (MIC) values in the low micromolar range against various bacterial strains.[23][24]

In the realm of anti-inflammatory action, a key mechanism is the inhibition of cyclooxygenase-2 (COX-2) , an enzyme that plays a central role in the inflammatory cascade.[25][26][27][28][29] Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Furthermore, the antioxidant properties of some indenone derivatives, evidenced by their DPPH radical scavenging activity , may also contribute to their overall anti-inflammatory effects by mitigating oxidative stress.[30][31][32][33][34]

Table 3: Antimicrobial, Anti-inflammatory, and Antioxidant Activities

| Compound/Derivative Class | Target/Assay | Organism/System | MIC/IC50/EC50 | Reference(s) |

| Sugar modified uridine derivative (6) | Antibacterial | E. coli | 0.78 mg/mL | [23] |

| Sugar modified uridine derivative (11) | Antibacterial | E. coli | 0.524 mg/mL | [23] |

| Indomethacin amide (7) | COX-2 | Intact Cells | 0.009 µM | [26] |

| Meclofenamate amide (25) | COX-2 | Intact Cells | 0.2 µM | [26] |

| 2,3-diaryl-1,3-thiazolidine-4-one (27) | COX-2 | - | 0.06 µM | [27] |

| Cytoindenone A (1) | DPPH Scavenging | - | 16.6 µM | [30] |

| Cytoindenone B (4) | DPPH Scavenging | - | 9.5 µM | [30] |

| Quercetin (standard) | DPPH Scavenging | - | - | [32] |

| Ascorbic acid (standard) | DPPH Scavenging | - | 21.9 µM | [30] |

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and validation of the therapeutic potential of substituted indenones, this section provides detailed methodologies for key in vitro assays.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay quantifies the inhibition of MAO-A and MAO-B by measuring the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of its substrate.

-

Reagents: Assay buffer, recombinant human MAO-A or MAO-B enzyme, p-tyramine (substrate), Amplex Red (fluorescent probe), and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

-

Procedure:

-

Prepare serial dilutions of the test indenone derivatives.

-

In a 96-well black plate, add the test compound dilutions. Include no-enzyme, no-inhibitor (vehicle), and positive controls.

-

Pre-incubate the plate with the MAO enzyme and test compounds.

-

Initiate the reaction by adding the substrate and fluorescent probe mixture.

-

Incubate at 37°C, protected from light.

-

Measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

-

Experimental Workflow: MAO Inhibition Assay

Caption: Step-by-step workflow for the in vitro MAO inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman's method, where the activity of AChE is measured by monitoring the formation of the yellow-colored 5-thio-2-nitrobenzoate anion.

-

Reagents: Phosphate buffer (pH 8.0), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and a known AChE inhibitor (e.g., donepezil) as a positive control.

-

Procedure:

-

In a 96-well plate, add the test indenone derivatives at various concentrations.

-

Add DTNB and the AChE enzyme solution to each well.

-

Pre-incubate the mixture at room temperature.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the rate of reaction and determine the percent inhibition and IC50 values.

-

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, which can be monitored by an increase in fluorescence of a reporter molecule.

-

Reagents: Tubulin protein, polymerization buffer, GTP, and a fluorescent reporter. A known tubulin inhibitor (e.g., colchicine) is used as a positive control.

-

Procedure:

-

Pre-incubate the test indenone derivatives with tubulin in a 96-well plate on ice.

-

Warm the plate to 37°C to initiate polymerization.

-

Monitor the increase in fluorescence over time.

-

Determine the extent of inhibition by comparing the polymerization rates in the presence and absence of the test compounds and calculate the IC50 value.

-

Conclusion and Future Directions

Substituted indenones represent a versatile and highly promising class of compounds with a diverse range of biological activities. Their ability to modulate multiple, clinically relevant targets underscores their potential for the development of novel therapeutics for a wide array of diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further investigation and innovation in the field of indenone-based drug discovery. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of the mechanisms of action of substituted indenones will undoubtedly pave the way for the development of next-generation therapies for some of the most challenging diseases of our time.

References

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. staff.cimap.res.in [staff.cimap.res.in]

- 6. researchgate.net [researchgate.net]

- 7. Indenone derivatives as inhibitor of human DNA dealkylation repair enzyme AlkBH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective inhibition of Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

The Discovery and Significance of 7-Methoxy-4-methyl-1-indanone's Natural Product Core

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While many indanone derivatives are synthetic, a significant number are rooted in natural products. This technical guide focuses on 7-Methoxy-4-methyl-1-indanone, a synthetic derivative of the naturally occurring pterosin, 4-hydroxy-7-methyl-1-indanone. Pterosins are a class of sesquiterpenoids characterized by an indanone core and have been isolated from various natural sources, including the cyanobacterium Nostoc commune. This document provides a comprehensive overview of the isolation of the natural precursor, the synthesis of its methoxy derivative, and the associated biological activities and signaling pathways, presented with detailed experimental protocols and data visualization to aid in further research and drug development.

Natural Occurrence of the Core Structure

The direct isolation of 7-Methoxy-4-methyl-1-indanone from a natural source has not been reported. However, its direct precursor, 4-hydroxy-7-methyl-1-indanone, is a known natural product.

Source Organism: Nostoc commune (cyanobacterium)[1] Compound Class: Pterosin (sesquiterpenoid)

The discovery of this indanone-based natural product has spurred interest in the synthesis and biological evaluation of its derivatives, including the 7-methoxy variant.

Experimental Protocols

Isolation of 4-hydroxy-7-methyl-1-indanone from Nostoc commune

While a highly detailed, step-by-step protocol for the specific isolation of 4-hydroxy-7-methyl-1-indanone is not available in the reviewed literature, a general workflow can be constructed based on established methods for isolating secondary metabolites from cyanobacteria.

Objective: To isolate and purify 4-hydroxy-7-methyl-1-indanone from the biomass of Nostoc commune.

Materials:

-

Freeze-dried biomass of Nostoc commune

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Procedure:

-

Extraction:

-

The freeze-dried biomass of Nostoc commune is ground to a fine powder.

-

The powdered biomass is extracted exhaustively with a mixture of MeOH and CH₂Cl₂ (1:1 v/v) at room temperature for 48 hours.

-

The solvent is filtered, and the extraction process is repeated three times.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with hexane, EtOAc, and n-butanol.

-

The EtOAc fraction, which is expected to contain the moderately polar indanone, is collected and dried over anhydrous sodium sulfate.

-

-

Chromatographic Purification:

-

The dried EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane and EtOAc.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

The final purification is performed by semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile) to yield pure 4-hydroxy-7-methyl-1-indanone.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Synthesis of 7-Methoxy-4-methyl-1-indanone

A facile synthesis for the methoxy derivative has been reported, starting from 6-methylcoumarin.[1]

Objective: To synthesize 7-Methoxy-4-methyl-1-indanone.

Materials:

-

6-Methylcoumarin

-

Dimethyl sulfate

-

Aqueous sodium hydroxide

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Polyphosphoric acid (PPA)

-

Hydrochloric acid (HCl)

-

Petroleum ether

Procedure:

-

Synthesis of 3-(2'-methoxy-5'-methylphenyl)prop-2-enoic acid:

-

6-Methylcoumarin is treated with dimethyl sulfate in the presence of aqueous sodium hydroxide.

-

The reaction mixture is stirred until the starting material is consumed.

-

Acidification with HCl yields the corresponding 2-methoxy-5-methylcinnamic acid derivative.

-

-

Synthesis of 3-(2'-methoxy-5'-methylphenyl)propanoic acid:

-

The cinnamic acid derivative is dissolved in ethanol.

-

Catalytic hydrogenation is carried out using 10% Pd/C under a hydrogen atmosphere.

-

The reaction is monitored until the double bond is saturated.

-

The catalyst is filtered off, and the solvent is evaporated to yield the propanoic acid derivative.

-

-

Cyclization to 4-Methoxy-7-methyl-1-indanone:

-

The propanoic acid derivative is heated with polyphosphoric acid (PPA) at 90-95°C for about 1 hour.

-

The reaction mixture is then cooled and poured over crushed ice.

-

The resulting solid is filtered, washed, and purified by recrystallization from petroleum ether to give 4-methoxy-7-methyl-1-indanone as colorless crystals.[1] The original paper refers to this product as 4-Methoxy-7-methyl-1-indanone, however, based on the starting material and cyclization, the product is 7-Methoxy-4-methyl-1-indanone.

-

Biological Activities and Signaling Pathways

While specific biological data for 7-Methoxy-4-methyl-1-indanone is limited, the broader class of pterosins has demonstrated a range of significant biological activities.

Cytotoxic Activity

Several pterosin derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Creticolactone A | HCT-116 | 22.4 | [2] |

| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | 15.8 | [2] |

Anti-diabetic Activity

Pterosin A, a closely related natural product, has been shown to possess anti-diabetic properties. Its mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

Signaling Pathway:

-

In the Liver: Activation of AMPK by pterosin A leads to the inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis. This results in reduced hepatic glucose production.

-

In Skeletal Muscle: AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which enhances glucose uptake from the bloodstream.

Conclusion

7-Methoxy-4-methyl-1-indanone represents a synthetically accessible derivative of a naturally occurring indanone, 4-hydroxy-7-methyl-1-indanone, found in the cyanobacterium Nostoc commune. The pterosin class of compounds, to which this core structure belongs, exhibits promising biological activities, including cytotoxic and anti-diabetic effects. The anti-diabetic properties of pterosin A are mediated through the AMPK signaling pathway, highlighting a potential mechanism for therapeutic intervention. This guide provides a foundation for researchers by detailing the isolation of the natural precursor, a synthetic route to the methoxy derivative, and an overview of the relevant biological context. Further investigation into the specific biological activities and mechanisms of action of 7-Methoxy-4-methyl-1-indanone is warranted to explore its full therapeutic potential.

References

- 1. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules. The structural elucidation of such compounds is a critical step in their synthesis and characterization, ensuring the correct molecular architecture for further development. This technical guide outlines the expected methodologies and data interpretation involved in confirming the structure of this compound.

Predicted Spectroscopic Data

Based on the analysis of related indanone and methoxy-methyl substituted aromatic compounds, the following spectroscopic data can be anticipated for this compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | d | 1H | H-6 |

| ~ 6.8 - 7.0 | d | 1H | H-5 |

| ~ 3.9 | s | 3H | -OCH₃ |

| ~ 2.9 - 3.1 | t | 2H | H-2 (CH₂) |

| ~ 2.6 - 2.8 | t | 2H | H-3 (CH₂) |

| ~ 2.3 - 2.5 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 205 - 210 | C=O (C-1) |

| ~ 160 - 165 | C-7a |

| ~ 155 - 160 | C-7 |

| ~ 135 - 140 | C-3a |

| ~ 130 - 135 | C-4 |

| ~ 125 - 130 | C-6 |

| ~ 110 - 115 | C-5 |

| ~ 55 - 60 | -OCH₃ |

| ~ 35 - 40 | C-2 |

| ~ 25 - 30 | C-3 |

| ~ 15 - 20 | Ar-CH₃ |

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected m/z | Interpretation |

| ESI-MS | [M+H]⁺ ≈ 177.08 | Molecular Ion Peak |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1700 - 1720 | Strong | C=O Stretch (Ketone) |

| ~ 1600 - 1610 | Medium | C=C Aromatic Stretch |

| ~ 1250 - 1270 | Strong | C-O Stretch (Aryl Ether) |

| ~ 2850 - 3000 | Medium | C-H Stretch (Aliphatic & Aromatic) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Parameters: Acquire the spectrum at 298 K. Use a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) should be used to obtain a good signal-to-noise ratio.

-

2. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive ion mode is a suitable technique for this molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

-

Parameters: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Set the capillary voltage, cone voltage, and desolvation gas temperature to optimal values for the instrument and compound type. Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

3. Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. Perform a background scan prior to the sample measurement.

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Caption: Workflow for Synthesis, Purification, and Structural Elucidation.

Molecular Structure and Key NMR Correlations

This diagram shows the molecular structure of this compound and highlights the expected key correlations that would be observed in 2D NMR experiments (like HSQC and HMBC) to confirm the assignments.

Caption: Key HMBC correlations for structural assignment.

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data, and by utilizing 2D NMR experiments to establish connectivity, the unambiguous assignment of its structure can be achieved. The predicted data and experimental protocols provided in this guide serve as a robust framework for researchers undertaking the synthesis and characterization of this and related indanone derivatives.

Spectroscopic and Synthetic Profile of 7-Methoxy-4-methyl-1-indanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-4-methyl-1-indanone, tailored for researchers, scientists, and professionals in drug development. The guide details predicted and characteristic spectroscopic data, outlines experimental protocols for its synthesis and analysis, and includes a workflow visualization to support research and development activities.

Data Presentation

The following tables summarize the key quantitative spectroscopic data anticipated for 7-Methoxy-4-methyl-1-indanone. This data is compiled from analogous compounds and spectral prediction tools, providing a reliable reference for experimental validation.

Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Methoxy-4-methyl-1-indanone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.25 | d | 1H | ~8.0 | H-6 |

| ~6.85 | d | 1H | ~8.0 | H-5 |

| ~3.90 | s | 3H | - | -OCH₃ |

| ~2.95 | t | 2H | ~6.0 | H-3 |

| ~2.65 | t | 2H | ~6.0 | H-2 |

| ~2.35 | s | 3H | - | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Methoxy-4-methyl-1-indanone

| Chemical Shift (δ, ppm) | Assignment |

| ~205.0 | C=O (C-1) |

| ~158.0 | C-7a |

| ~145.0 | C-3a |

| ~135.0 | C-4 |

| ~130.0 | C-6 |

| ~115.0 | C-5 |

| ~110.0 | C-7 |

| ~55.5 | -OCH₃ |

| ~36.0 | C-3 |

| ~25.0 | C-2 |

| ~20.0 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Key IR Absorption Bands for 7-Methoxy-4-methyl-1-indanone

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1700 | Strong | C=O (Ketone) |

| ~1600, ~1480 | Medium-Strong | C=C (Aromatic) |

| ~1260 | Strong | C-O (Aryl ether) |

| 2950-2850 | Medium | C-H (Aliphatic) |

Table 4: Predicted Mass Spectrometry Data for 7-Methoxy-4-methyl-1-indanone

| m/z | Relative Intensity (%) | Assignment |

| 176 | 100 | [M]⁺ |

| 161 | 80 | [M - CH₃]⁺ |

| 148 | 40 | [M - CO]⁺ |

| 133 | 60 | [M - CO - CH₃]⁺ |

| 118 | 30 | [M - CO - 2CH₃]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the methodologies for the synthesis of 7-Methoxy-4-methyl-1-indanone and the acquisition of its spectroscopic data.

Synthesis of 7-Methoxy-4-methyl-1-indanone

A plausible synthetic route to 7-Methoxy-4-methyl-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-(2-methoxy-5-methylphenyl)propanoic acid.

Materials:

-

3-(2-methoxy-5-methylphenyl)propanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-methoxy-5-methylphenyl)propanoic acid.

-

Add polyphosphoric acid (approximately 10 times the weight of the starting material).

-

Heat the reaction mixture with stirring to approximately 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 7-Methoxy-4-methyl-1-indanone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans for adequate signal intensity (e.g., 1024-4096 scans), and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer with an electron ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into the GC. The compound will be separated on the GC column before entering the mass spectrometer.

-

Ionization: Use a standard electron energy of 70 eV for ionization.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and spectroscopic characterization of 7-Methoxy-4-methyl-1-indanone.

Caption: Workflow for Synthesis and Analysis.

A Technical Guide to the Potential Therapeutic Targets of 7-Methoxy-4-methyl-indenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 7-Methoxy-4-methyl-indenone is limited in publicly available literature. This guide synthesizes information from studies on structurally related indanone derivatives and other methoxy-substituted heterocyclic compounds to propose potential therapeutic targets and outline a framework for their investigation.

Introduction: The Therapeutic Potential of Indanones

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of 1-indanone have been explored for their potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1] Given this broad bioactivity within the indanone class, 7-Methoxy-4-methyl-indenone represents a compound of interest for further therapeutic development. This document outlines its potential molecular targets and provides a technical framework for their experimental validation.

Postulated Therapeutic Areas and Molecular Targets

Based on the biological activities of structurally analogous compounds, the primary therapeutic areas for 7-Methoxy-4-methyl-indenone are likely to be inflammatory diseases and cancer.

Anti-Inflammatory Activity

A closely related arylidene indanone, 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18), has demonstrated significant anti-inflammatory effects.[3][4] The mechanism of action for this class of compounds is believed to involve the modulation of key inflammatory signaling pathways.

Potential Targets:

-

Nuclear Factor-kappa B (NF-κB): This transcription factor is a master regulator of the inflammatory response. Inhibition of NF-κB signaling can suppress the expression of pro-inflammatory cytokines and enzymes. Computational docking studies on related indanones predict effective binding to the NF-κB-p50 subunit.[3][4]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a key regulator of the antioxidant response. Activation of the Nrf2 pathway can mitigate oxidative stress, which is often associated with inflammation.

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. A structurally related compound, 7-methoxycoumarin, has been shown to inhibit COX-2.[5]

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-2, IL-8): Suppression of these key signaling molecules is a hallmark of many anti-inflammatory drugs. Related indanones have been shown to inhibit the release of these cytokines.[3][4]

Anticancer Activity

The indanone scaffold is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.[1] The methoxy group, in particular, has been noted in other heterocyclic structures to contribute to anticancer effects.

Potential Targets:

-

Kinases: Many anticancer drugs target specific kinases that are crucial for cancer cell proliferation and survival. The specific kinases that 7-Methoxy-4-methyl-indenone might inhibit would require experimental screening (e.g., kinome profiling).

-

Tubulin: Some 2-benzylidene-1-indanones have demonstrated strong inhibition of tubulin polymerization.[6]

-

Apoptosis and Cell Cycle Pathways: The anticancer effects could be mediated by inducing apoptosis (programmed cell death) or causing cell cycle arrest in cancer cells.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro efficacy of related indanone and methoxy-containing compounds. This data provides a benchmark for the potential potency of 7-Methoxy-4-methyl-indenone.

Table 1: Anti-inflammatory Activity of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) [3][4][7]

| Assay | System | IC50 Value (nM) |

| TNF-α Inhibition | Human Whole Blood (HWB) | 298.8 |

| Peripheral Blood Mononuclear Cells (PBMCs) | 96.29 | |

| IFN-γ Inhibition | Human Whole Blood (HWB) | 217.6 |

| Peripheral Blood Mononuclear Cells (PBMCs) | 103.7 | |

| Basophil Activation (FcεRI receptor assay) | Human Whole Blood (HWB) | 91.63 |

| RBL-2H3 Degranulation | Rat Basophil Leukemia Cells | 98.52 |

Table 2: Anti-inflammatory Activity of 7-Methoxycoumarin [5]

| Target | IC50 Value (µM) |

| COX-2 Inhibition | 17.26 |

| IL-1β Inhibition | 110.96 |

| TNF-α Inhibition | 34.32 |

Proposed Signaling Pathways and Experimental Workflows

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the potential signaling pathways that could be modulated by 7-Methoxy-4-methyl-indenone.

Caption: Proposed NF-κB inhibitory pathway for 7-Methoxy-4-methyl-indenone.

Caption: Potential activation of the Nrf2 antioxidant pathway.

Experimental Workflow for Target Validation

The following diagram outlines a logical workflow for investigating the anti-inflammatory properties of 7-Methoxy-4-methyl-indenone.

Caption: Workflow for investigating anti-inflammatory targets.

Detailed Experimental Protocols (Adapted from Related Studies)

The following are generalized protocols adapted from studies on related indanone compounds.[3][4][7] These should be optimized for 7-Methoxy-4-methyl-indenone.

Cell Viability (MTT Assay)

-

Cell Seeding: Seed peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 1x10^5 cells/well.

-

Compound Treatment: Treat cells with various concentrations of 7-Methoxy-4-methyl-indenone (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Cytokine Release Assay (ELISA)

-

Cell Stimulation: Seed PBMCs or RAW 264.7 cells in a 24-well plate. Pre-treat with non-toxic concentrations of 7-Methoxy-4-methyl-indenone for 1 hour.

-